6-(5-methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Overview
Description
6-(5-methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound that features a furan ring fused to an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-furyl hydrazine with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and catalyst concentration are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(5-methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Formation of 5-methyl-2-furyl ketones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives
Scientific Research Applications
6-(5-methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(5-methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-6-(5-methyl-2-furyl)-4,5-dihydroindazol-3-one
- 2-(5-methyl-2-furyl)-1H-imidazole
- 5-methyl-2-furanmethanol
Uniqueness
6-(5-methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its specific combination of a furan ring and an indazole core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity .
Properties
IUPAC Name |
6-(5-methylfuran-2-yl)-1,5,6,7-tetrahydroindazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-2-3-12(16-7)8-4-10-9(6-13-14-10)11(15)5-8/h2-3,6,8H,4-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSIPSHDHQIXJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC3=C(C=NN3)C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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